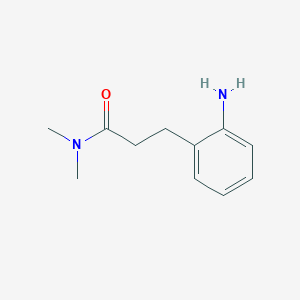
3-(2-aminophenyl)-N,N-dimethylpropanamide
Overview
Description
The compound “3-(2-aminophenyl)-N,N-dimethylpropanamide” is an amide derivative with an aminophenyl group attached. Amides are a type of functional group that consist of a carbonyl group (a carbon atom double-bonded to an oxygen atom) linked to a nitrogen atom. They are commonly found in a wide range of organic compounds, including proteins and other bioactive molecules .
Molecular Structure Analysis
The molecular structure of “3-(2-aminophenyl)-N,N-dimethylpropanamide” would consist of a three-carbon chain (the propanamide part) with a carbonyl group (C=O) and a nitrogen atom attached to the middle carbon. The nitrogen atom would have two methyl groups (CH3) attached to it. The end carbon of the chain would be attached to a phenyl ring (a six-carbon ring) with an amino group (NH2) attached to the second carbon of the ring .Chemical Reactions Analysis
Amides, in general, can undergo a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also participate in condensation reactions with other carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the amide functional group in “3-(2-aminophenyl)-N,N-dimethylpropanamide” would likely make it a polar molecule, which could affect its solubility in different solvents .Scientific Research Applications
-
Application in Permeable Polymersomes
- Scientific Field : Chemical Science .
- Summary of Application : Polymersomes are vesicular nanostructures enclosed by a bilayer-membrane self-assembled from amphiphilic block copolymers . They have found various applications in different research fields such as drug delivery, nanomedicine, biological nanoreactors, and artificial cells .
- Methods of Application : The design and strategies for fabricating permeable polymersomes include polymersomes with intrinsic permeability, the formation of nanopores in the membrane bilayers by protein insertion, and the construction of stimuli-responsive polymersomes .
- Results or Outcomes : The applications of permeable polymersomes in the fields of biomimetic nanoreactors, artificial cells and organelles, and nanomedicine underline the challenges in the development of polymersomes as soft matter with biomedical utilities .
-
Application as Anti-Intestinal Nematode Prodrugs
- Scientific Field : Medicinal Chemistry .
- Summary of Application : A series of 1-acyl-3-(2’-aminophenyl) thiourea derivatives were designed and synthesized . These compounds were evaluated for their anti-intestinal nematode activities against Nippostrongylus brazilliensis .
- Methods of Application : The compounds were synthesized and their structures were identified by IR, elemental analysis, 1 H-NMR and 13 C-NMR . Their anti-intestinal nematode activities were evaluated in rats by an oral route .
- Results or Outcomes : Among these compounds, compound 5h produced the highest activity against N. brazilliensis with 89.4% deparasitization .
-
Application in Anticancer Activity
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Ru(II), Rh(III), and Ir(III) complexes of 2-aminophenyl benzimidazole have strong binding affinities for both DNA and proteins and show promising cytotoxicity and in vitro anticancer activity against the SiHa human cervical cancer cell line .
- Methods of Application : The methods of application involve the synthesis of Ru(II), Rh(III), and Ir(III) complexes of 2-aminophenyl benzimidazole .
- Results or Outcomes : The complexes show promising cytotoxicity and in vitro anticancer activity against the SiHa human cervical cancer cell line .
-
Application in Ruthenium (II)/ (III) DMSO-Based Complexes
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Ruthenium (II/III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole have been synthesized and characterized, and their chemotherapeutic potential evaluated .
- Methods of Application : The interaction of the compounds with DNA was studied by both UV-Visible and fluorescence spectroscopies, revealing intercalation of both the Hapbim ligand and the Ru complexes .
- Results or Outcomes : The in vitro cytotoxicity of the compounds was tested on human breast cancer (MCF7), human colorectal cancer (Caco2), and normal human liver cell lines (THLE-2), with compound (2) the most potent against cancer cells .
-
Application in Synthesis of 1-Acyl-3-(2’-aminophenyl) Thioureas
- Scientific Field : Medicinal Chemistry .
- Summary of Application : A series of 1-acyl-3-(2’-aminophenyl) thiourea derivatives were designed and synthesized .
- Methods of Application : The compounds were synthesized and their structures were identified by IR, elemental analysis, 1 H-NMR and 13 C-NMR .
- Results or Outcomes : Among these compounds, at concentrations of 10 mg/kg of rat, compound (1-(2’-furanyl)acyl-3-(2’-aminophenyl) thiourea) (5h) produced the highest activity with 89.4% deparasitization .
-
Application in Synthesis of Secondary Amides
- Scientific Field : Organic Chemistry .
- Summary of Application : An efficient method for synthesizing secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate has been developed .
- Methods of Application : The method involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate .
- Results or Outcomes : The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .
-
Application in Ruthenium (II)/ (III) DMSO-Based Complexes
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Ruthenium (II/III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole have been synthesized and characterized, and their chemotherapeutic potential evaluated .
- Methods of Application : The interaction of the compounds with DNA was studied by both UV-Visible and fluorescence spectroscopies, revealing intercalation of both the Hapbim ligand and the Ru complexes .
- Results or Outcomes : The in vitro cytotoxicity of the compounds was tested on human breast cancer (MCF7), human colorectal cancer (Caco2), and normal human liver cell lines (THLE-2), with compound (2) the most potent against cancer cells .
-
Application in Synthesis of 1-Acyl-3-(2’-aminophenyl) Thioureas
- Scientific Field : Medicinal Chemistry .
- Summary of Application : A series of 1-acyl-3-(2’-aminophenyl) thiourea derivatives were designed and synthesized .
- Methods of Application : The compounds were synthesized and their structures were identified by IR, elemental analysis, 1 H-NMR and 13 C-NMR .
- Results or Outcomes : Among these compounds, at concentrations of 10 mg/kg of rat, compound (1-(2’-furanyl)acyl-3-(2’-aminophenyl) thiourea) (5h) produced the highest activity with 89.4% deparasitization .
-
Application in Synthesis of Secondary Amides
- Scientific Field : Organic Chemistry .
- Summary of Application : An efficient method for synthesizing secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate has been developed .
- Methods of Application : The method involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate .
- Results or Outcomes : The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-aminophenyl)-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13(2)11(14)8-7-9-5-3-4-6-10(9)12/h3-6H,7-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZJIUIHRQJUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648994 | |
| Record name | 3-(2-Aminophenyl)-N,N-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminophenyl)-N,N-dimethylpropanamide | |
CAS RN |
1018506-33-6 | |
| Record name | 3-(2-Aminophenyl)-N,N-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



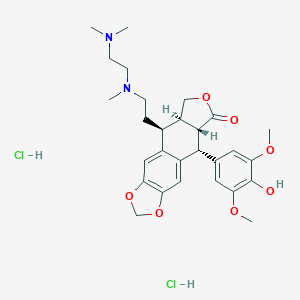


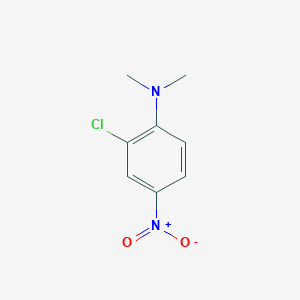
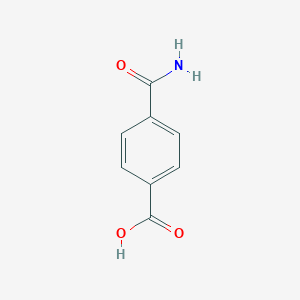
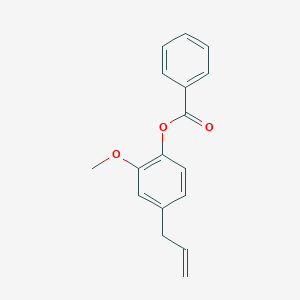
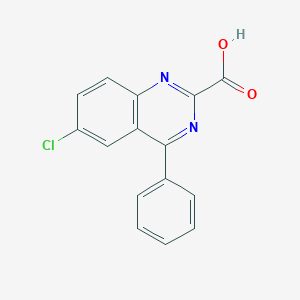
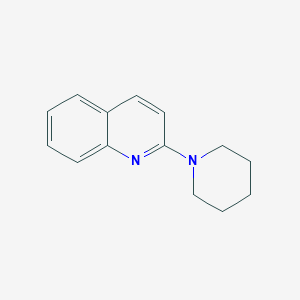
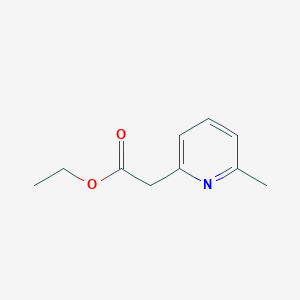
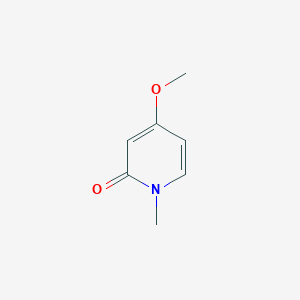
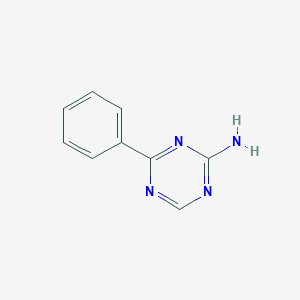
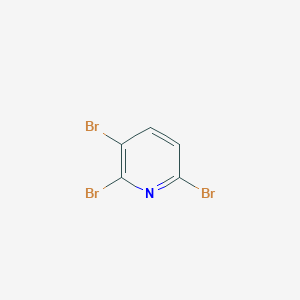
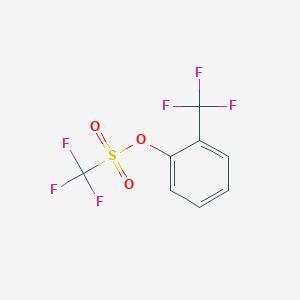
![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)